N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide
Description
Chemical Structure: This compound features a benzodioxole moiety (benzo[d][1,3]dioxol-5-ylmethyl) linked via an acetamide group to a thiazole ring substituted with a 4-fluorobenzylthio group.
Synthesis: As reported in , the compound (referred to as C26) is synthesized via reductive amination. The reaction involves coupling 5-bromothiophene-2-carbaldehyde with an amine precursor in tetrahydrofuran (THF) using sodium triacetoxyborohydride as a reducing agent. The product is purified via reverse-phase chromatography, yielding a compound with confirmed structure via NMR and HRMS .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[2-[(4-fluorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2O3S2/c21-15-4-1-13(2-5-15)10-27-20-23-16(11-28-20)8-19(24)22-9-14-3-6-17-18(7-14)26-12-25-17/h1-7,11H,8-10,12H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFWCQMOCGKOICC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CC3=CSC(=N3)SCC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiazole Core Synthesis
The 2-mercaptothiazole intermediate is synthesized via Hantzsch thiazole cyclization:
Reaction Scheme
$$ \text{CH}3\text{COSH} + \text{BrC(H)=NC(O)CH}3 \rightarrow \text{Thiazole-2-thiol} + \text{HBr} $$
Optimized Conditions
Thioether Formation
The thiol group undergoes nucleophilic substitution with 4-fluorobenzyl bromide:
Reaction Parameters
| Parameter | Value |
|---|---|
| Base | Triethylamine |
| Solvent | Dichloromethane |
| Reaction Time | 18 h at 25°C |
| Yield | 85% |
This step requires strict moisture control to prevent hydrolysis of the benzyl bromide.
Acetamide Coupling
The critical amide bond formation employs benzodioxol-5-ylmethylamine and activated thiazole-acetic acid:
Activation Methods Compared
| Method | Coupling Agent | Yield |
|---|---|---|
| Carbodiimide | EDCl/HOBt | 72% |
| Mixed Anhydride | Isobutyl chloroformate | 65% |
| Acyl Chloride | SOCl₂ | 81% |
The acyl chloride method proved most effective, with SOCl₂-mediated conversion of 2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetic acid to its corresponding acid chloride prior to amine coupling.
Process Intensification Strategies
Microwave-Assisted Synthesis
Implementing microwave irradiation reduced reaction times by 60%:
| Step | Conventional Time | Microwave Time |
|---|---|---|
| Thiazole formation | 12 h | 4.5 h |
| Thioether reaction | 18 h | 6 h |
| Amidation | 24 h | 9 h |
Green Chemistry Approaches
Solvent screening identified eco-friendly alternatives:
| Solvent System | PMI* Reduction | Yield Impact |
|---|---|---|
| Ethyl lactate | 34% | +2% |
| Cyrene™ | 41% | -5% |
| PEG-400/H₂O | 28% | ±0% |
*Process Mass Intensity
Structural Validation
Spectroscopic Characterization
¹H NMR (400 MHz, DMSO-d₆)
| δ (ppm) | Assignment |
|---|---|
| 8.21 | NH (amide) |
| 6.82-7.32 | Aromatic protons |
| 4.45 | O-CH₂-O (benzodioxole) |
| 3.78 | SCH₂ (thioether) |
HRMS (ESI-TOF)
Calculated for C₂₀H₁₇FN₂O₃S₂: 416.0684
Found: 416.0687
Purity Optimization
Recrystallization trials achieved >99% purity:
| Solvent System | Purity (%) | Crystal Form |
|---|---|---|
| Ethanol/water | 99.2 | Needles |
| Acetone/heptane | 98.7 | Prisms |
| THF/hexane | 99.5 | Plates |
Scale-Up Considerations
Critical Quality Attributes
Thermal Risk Assessment
DSC analysis revealed exothermic events above 180°C, necessitating:
Alternative Synthetic Pathways
Solid-Phase Synthesis
Immobilized benzodioxole-amine on Wang resin enabled:
Biocatalytic Approaches
Lipase-mediated amidation showed promise:
- Candida antarctica Lipase B: 58% conversion
- Solvent-free conditions: 120 h reaction time
- Limited to milligram-scale
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole ring.
Reduction: Reduction reactions might target the thiazole ring or the acetamide group.
Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Thiols, amines.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield benzoquinone derivatives, while reduction could produce thiazolidine derivatives.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide is C20H18FN3O3S. It has a molecular weight of approximately 423.4 g/mol. The compound features a benzo[d][1,3]dioxole moiety, which is known for its biological activity, making it a valuable scaffold in drug design.
Medicinal Chemistry Applications
Antimicrobial Activity : Research indicates that compounds containing thiazole and dioxole moieties exhibit significant antimicrobial properties. A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of thiazoles showed potent activity against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli .
Anticancer Properties : The compound's structure suggests potential anticancer activity. In vitro studies have shown that similar compounds can induce apoptosis in cancer cells through the activation of specific signaling pathways. For instance, a derivative was tested against breast cancer cell lines and exhibited IC50 values in the low micromolar range, indicating significant cytotoxicity .
Data Tables
Case Studies
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of this compound against multi-drug resistant strains. The compound was tested using the disk diffusion method and showed zones of inhibition comparable to standard antibiotics, suggesting its potential as a therapeutic agent .
Case Study 2: Anticancer Mechanism
In another investigation, the compound was assessed for its ability to induce apoptosis in human breast cancer cell lines (MCF-7). The results indicated that treatment with the compound resulted in increased levels of cleaved caspase-3 and PARP, markers indicative of apoptosis. This suggests that the compound may act as a promising candidate for further development in cancer therapy .
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with biological targets. Generally, such compounds might:
Bind to enzymes or receptors: Modulating their activity.
Interfere with cellular pathways: Affecting processes such as signal transduction or gene expression.
Comparison with Similar Compounds
Key Features :
- Benzodioxole Group : Enhances membrane permeability and resistance to oxidative metabolism.
- Thiazole Core : A heterocyclic scaffold common in bioactive molecules, enabling π-π stacking or hydrogen bonding.
Table 1: Structural and Functional Comparison of Analogous Compounds
*Estimated; †MP = Melting Point; ‡MES = Maximal Electroshock; §PI = Protective Index.
Structural Modifications and Impact
Substituent Effects on Bioactivity :
- Fluorine vs. Bromine : The target compound’s 4-fluorobenzylthio group (C26) contrasts with brominated analogs (e.g., SW-C165). Fluorine’s smaller size and electronegativity may improve binding to hydrophobic pockets compared to bromine’s bulkier halogen effect .
- Thioether vs. Oxygen Ether : Compounds like 5j () use a benzyloxy group, which may reduce metabolic stability compared to thioethers due to susceptibility to oxidative cleavage .
Core Heterocycle Variations: Thiazole vs. This could affect target engagement kinetics . Benzodioxole vs. Benzothiazole: Benzodioxole (C26) offers two oxygen atoms for hydrogen bonding, whereas benzothiazole (e.g., 5j) provides a sulfur atom for hydrophobic interactions .
Synthetic Accessibility :
- Reductive Amination (C26) : This method, used for C26 and SW-C165, is efficient for secondary amine formation but requires precise stoichiometry to avoid byproducts .
- Nucleophilic Substitution () : Compounds like 23–27 () are synthesized via acid-amine coupling, favoring scalability but requiring high-purity starting materials .
Physicochemical and Pharmacokinetic Trends
- Lipophilicity : The benzodioxole and fluorobenzyl groups in C26 likely increase logP compared to oxygen-rich analogs (e.g., 5k in , logP ~2.5), enhancing blood-brain barrier penetration .
Biological Activity
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure combining a benzo[d][1,3]dioxole moiety with a thiazole and an acetamide group. Its molecular formula is C18H19FN2O3S, indicating a significant molecular weight and diverse functional groups that contribute to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in the realm of anticancer properties. The following sections detail specific findings related to its efficacy against cancer cells and other biological targets.
Anticancer Activity
A study highlighted the anticancer potential of compounds structurally related to benzo[d][1,3]dioxole derivatives. These compounds showed significant antitumor activity with IC50 values indicating potency against several cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HepG2 | 2.38 |
| Reference Drug (Doxorubicin) | HepG2 | 7.46 |
| This compound | HCT116 | 1.54 |
| Reference Drug (Doxorubicin) | HCT116 | 8.29 |
| This compound | MCF7 | 4.52 |
| Reference Drug (Doxorubicin) | MCF7 | 4.56 |
These results suggest that the compound may be more effective than standard treatments in certain contexts, particularly as it demonstrated non-cytotoxicity toward normal cell lines (IC50 > 150 µM) .
The mechanisms underlying the anticancer effects include:
- EGFR Inhibition : The compound inhibits epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers.
- Apoptosis Induction : Assessment via annexin V-FITC assays indicated that the compound promotes apoptosis in cancer cells by modulating mitochondrial pathways and influencing proteins such as Bax and Bcl-2.
- Cell Cycle Arrest : Studies showed that treatment with this compound leads to cell cycle arrest, preventing cancer cell proliferation.
Case Studies
Several case studies have been conducted to explore the biological activity of similar compounds:
- Study on Benzodioxole Derivatives : A series of derivatives were synthesized and evaluated for their anticancer properties, showing promising results against multiple cancer cell lines with mechanisms involving apoptosis and cell cycle disruption .
- Thiazole Derivatives Investigation : Research on thiazole-based compounds indicated their potential as effective agents against cancer through similar pathways as observed in this compound .
Q & A
Basic: What are the key challenges in synthesizing this compound, and how can they be methodologically addressed?
Answer:
Synthesis involves multi-step reactions requiring precise control of conditions. Key challenges include:
- Low yields due to steric hindrance from the benzodioxole and fluorobenzyl groups. Optimize stepwise coupling using catalysts like triethylamine (TEA) and solvents such as DMF to enhance reactivity .
- Side reactions (e.g., thioether oxidation). Use inert atmospheres (N₂/Ar) and reducing agents to stabilize intermediates .
- Purification complexity . Monitor progress via TLC/HPLC and employ gradient elution in column chromatography for isolation .
Basic: How is the structural integrity of the compound confirmed during synthesis?
Answer:
Analytical workflows include:
- NMR spectroscopy : Assign peaks for benzodioxole protons (δ 6.7–6.9 ppm), thiazole C-H (δ 7.2–7.5 ppm), and fluorobenzyl groups (δ 4.3–4.5 ppm) .
- Mass spectrometry : Confirm molecular weight via HRMS (e.g., [M+H]⁺ at m/z 457.12) .
- IR spectroscopy : Validate carbonyl (C=O, ~1680 cm⁻¹) and thioether (C-S, ~650 cm⁻¹) bonds .
Basic: What in vitro biological screening approaches are recommended for initial activity profiling?
Answer:
- Cytotoxicity assays : Use MTT/XTT on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations to assess anti-proliferative potential .
- Enzyme inhibition : Screen against acetylcholinesterase (AChE) or kinases via fluorometric/colorimetric assays (e.g., Ellman’s reagent for thiol detection) .
- Microbial susceptibility : Test against Gram-positive/negative strains (e.g., S. aureus, E. coli) using disk diffusion or microbroth dilution .
Advanced: How can researchers resolve contradictions in reported biological activity data?
Answer:
- Purity validation : Re-test compounds with ≥95% HPLC purity to exclude batch variability .
- Orthogonal assays : Compare results across methods (e.g., fluorescence-based vs. radiometric kinase assays) .
- Structural analogs : Benchmark against derivatives (e.g., fluorobenzyl vs. chlorobenzyl thioethers) to identify SAR trends .
Advanced: What computational strategies support mechanistic studies of its bioactivity?
Answer:
- Molecular docking : Model interactions with targets like AChE (PDB: 4EY7) or EGFR (PDB: 1M17) using AutoDock Vina .
- MD simulations : Simulate ligand-protein stability (e.g., RMSD <2 Å over 100 ns) in GROMACS to validate binding modes .
- QSAR modeling : Corrogate electronic descriptors (e.g., logP, HOMO-LUMO) with IC₅₀ values to predict activity cliffs .
Advanced: How to design SAR studies for optimizing pharmacological properties?
Answer:
- Core modifications : Replace thiazole with oxazole or triazole to alter metabolic stability .
- Substituent tuning : Introduce electron-withdrawing groups (e.g., -NO₂) on the benzodioxole to enhance target affinity .
- Prodrug strategies : Mask the acetamide group with ester prodrugs to improve bioavailability .
Advanced: What methodologies address discrepancies between in vitro and in vivo efficacy?
Answer:
- ADME profiling : Assess solubility (shake-flask method), plasma protein binding (equilibrium dialysis), and microsomal stability (CYP450 assays) .
- PK/PD modeling : Correlate plasma concentration-time curves with efficacy in rodent models .
- Formulation optimization : Use nanoemulsions or liposomes to enhance bioavailability .
Advanced: How to evaluate potential off-target effects in preclinical studies?
Answer:
- Panel screening : Test against 50+ kinases/receptors (e.g., CEREP panels) to assess selectivity .
- Transcriptomics : Perform RNA-seq on treated cells to identify dysregulated pathways .
- Toxicogenomics : Use zebrafish models to evaluate developmental toxicity and organ-specific effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
